

An In-depth Technical Guide to 3-(Trifluoromethyl)benzaldehyde

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)benzaldehyde

Cat. No.: B1294959

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CAS Number: 454-89-7

This technical guide provides a comprehensive overview of **3-(Trifluoromethyl)benzaldehyde**, a key fluorinated building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, synthesis and reactivity, applications in medicinal chemistry, relevant biological pathways, and safety and handling protocols.

Core Properties and Data

3-(Trifluoromethyl)benzaldehyde is a colorless to light yellow liquid at room temperature. The presence of the trifluoromethyl (-CF₃) group at the meta-position of the benzaldehyde ring significantly influences its electronic properties and reactivity. The -CF₃ group acts as a potent electron-withdrawing group through a strong inductive effect, which enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive towards nucleophiles. This property is pivotal for its utility in synthesizing complex molecular architectures. Furthermore, the incorporation of the -CF₃ moiety often improves the metabolic stability and lipophilicity of derivative compounds, which are desirable characteristics in drug design.^[1]

Physicochemical Properties

The key physicochemical data for **3-(Trifluoromethyl)benzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
CAS Number	454-89-7	[2] [3] [4]
Molecular Formula	C ₈ H ₅ F ₃ O	[4] [5]
Molecular Weight	174.12 g/mol	[2] [4]
Appearance	Colorless to light yellow/orange liquid	[6] [7] [8]
Density	1.301 g/mL at 25 °C	[2] [3] [9] [10]
Boiling Point	83-86 °C at 30 mmHg	[2] [3] [9] [10]
Refractive Index (n _{20/D})	1.465	[2] [3] [9] [10]
Flash Point	68 °C (154.4 °F) - closed cup	[2] [8] [11]
Solubility	Soluble in DMSO (100 mg/mL). Slightly soluble in Chloroform, Methanol.	[3] [6] [12]
InChI Key	NMTUHPSKJJYGML-UHFFFAOYSA-N	[2]
SMILES	O=Cc1ccccc(c1)C(F)(F)F	[2] [13]

Safety and Hazard Information

Proper handling of **3-(Trifluoromethyl)benzaldehyde** is crucial. It is classified as an irritant and an environmental hazard.

Hazard Information	GHS Classification & Codes	Citations
Signal Word	Warning	[2]
Hazard Pictograms	GHS07 (Irritant), GHS09 (Environmental Hazard)	[14]
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation.	[2]
		[2]
	H335: May cause respiratory irritation.	[2]
	H410/H411: Very toxic/Toxic to aquatic life with long lasting effects.	[2]
Storage	Store in a cool, dry, well-ventilated place. Keep container tightly sealed. Air sensitive.	[3] [7] [10]

Synthesis and Reactivity

Synthesis Protocols

3-(Trifluoromethyl)benzaldehyde can be synthesized through several routes. A common laboratory and industrial method is the oxidation of the corresponding primary alcohol, 3-(Trifluoromethyl)benzyl alcohol.[\[9\]](#) Another patented industrial process involves the fluorination of 3-(trichloromethyl)benzal chloride with hydrogen fluoride, followed by in-situ hydrolysis to yield the final aldehyde product.

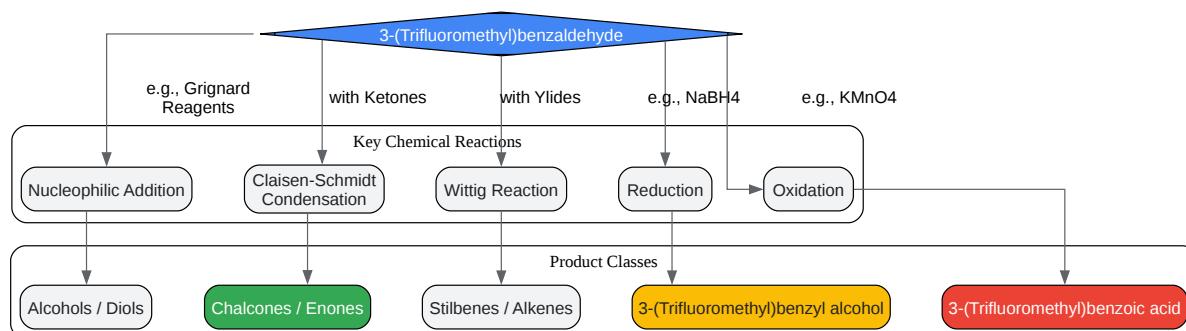
Experimental Protocol: Oxidation of 3-(Trifluoromethyl)benzyl alcohol

This protocol describes a general procedure for the oxidation of alcohols to aldehydes using a TEMPO-based catalytic system.

- Preparation: To a mixture of 3-(Trifluoromethyl)benzyl alcohol (3.839 mmol), potassium carbonate (K_2CO_3 , 2.0 equiv., 7.678 mmol), and cyanuric acid (0.1 equiv., 0.384 mmol) in 20 mL of ethyl acetate, add TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy, free radical) (3 mol%, 0.115 mmol).
- Reaction: Cool the mixture to 0-10 °C. Add 12% sodium hypochlorite (NaOCl) solution (1.2 equiv., 4.607 mmol) dropwise.
- Monitoring and Work-up: Stir the mixture at 0-10 °C for 5 hours, monitoring completion by TLC.
- Extraction: Extract the reaction mixture with ethyl acetate.
- Purification: Concentrate the organic layer under reduced pressure. Purify the resulting residue by silica gel column chromatography to afford **3-(Trifluoromethyl)benzaldehyde**.

Chemical Reactivity

The aldehyde functional group is the primary site of reactivity, which is enhanced by the electron-withdrawing $-CF_3$ group. This makes it an excellent substrate for a variety of chemical transformations crucial for building molecular complexity.



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Caption: Key reactions of **3-(Trifluoromethyl)benzaldehyde**.

Applications in Medicinal Chemistry & Drug Development

3-(Trifluoromethyl)benzaldehyde is a valuable starting material for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise as antitumor agents, antimicrobials, and inhibitors of key signaling pathways implicated in disease.[\[6\]](#)[\[12\]](#)

Synthesis of Chalcone Derivatives as HIF-1 Inhibitors

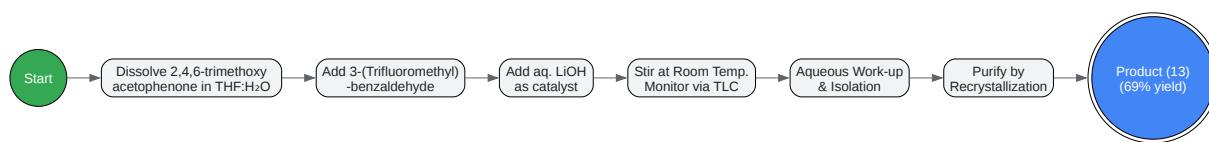
Chalcones are a class of compounds that form the central core of many biologically active molecules.[\[10\]](#) They are typically synthesized via a Claisen-Schmidt condensation between a benzaldehyde and an acetophenone.[\[3\]](#) Derivatives of **3-(Trifluoromethyl)benzaldehyde** are used to synthesize novel chalcones that act as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1).[\[14\]](#)

Experimental Protocol: Synthesis of (E)-3-(3-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (13)[\[2\]](#)

This protocol details the Claisen-Schmidt condensation to form a specific trifluoromethyl-substituted chalcone.

- Reactant Preparation: Dissolve 2,4,6-trimethoxy acetophenone (1) in a solvent mixture of tetrahydrofuran and water (THF:H₂O).
- Reaction Initiation: Add **3-(Trifluoromethyl)benzaldehyde** (7) to the solution.
- Base Addition: Introduce aqueous lithium hydroxide (LiOH) to the mixture to catalyze the condensation.
- Reaction Progression: Stir the reaction at room temperature and monitor its progress using Thin-Layer Chromatography (TLC).

- Isolation and Purification: Upon completion, perform an appropriate aqueous work-up. Isolate the crude product by filtration or extraction. Purify the solid product by recrystallization or column chromatography.
- Characterization: The resulting product, a light yellow solid, is obtained with a 69% yield. Melting point: 121-123 °C.



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Caption: Workflow for Claisen-Schmidt condensation.

Biological Activity of a Chalcone Derivative

The synthesized chalcone (13) was evaluated for its antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is a key measure of efficacy.

Organism	Type	MIC (µg/mL) of Compound 13
Staphylococcus aureus	Gram+ Bacteria	>100
Escherichia coli	Gram- Bacteria	>100
Pseudomonas aeruginosa	Gram- Bacteria	>100
Candida albicans	Fungi	25
Candida parapsilosis	Fungi	12.5

Data sourced from

Reference[2].

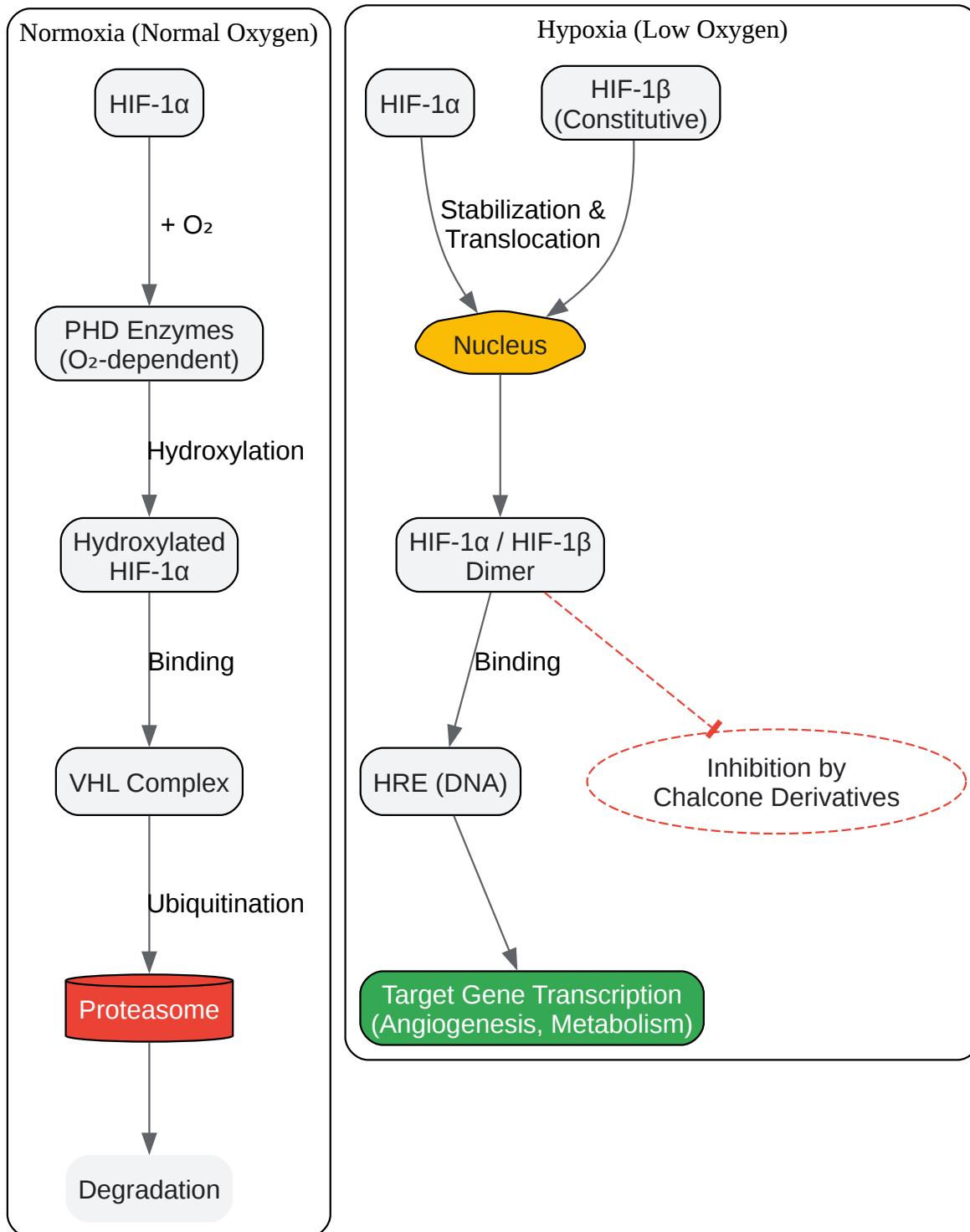
These results indicate that while this specific derivative has modest antibacterial activity, it shows significant antifungal properties, demonstrating the potential for discovering potent therapeutic agents through modification of the **3-(Trifluoromethyl)benzaldehyde** scaffold.[\[2\]](#)

Target Pathway: HIF-1 Signaling in Cancer

Hypoxia, or low oxygen level, is a common feature of solid tumors and is associated with malignant progression and resistance to therapy. Cells adapt to hypoxia primarily through the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.[\[3\]](#) HIF-1 is a transcription factor that activates hundreds of genes promoting angiogenesis, anaerobic metabolism, and cell survival.[\[4\]](#)[\[6\]](#) Consequently, inhibiting the HIF-1 pathway is a major target for cancer drug development.

Under normal oxygen conditions (normoxia), the HIF-1 α subunit is hydroxylated by prolyl hydroxylases (PHDs). This modification allows the von Hippel-Lindau (VHL) protein, an E3 ubiquitin ligase, to bind and target HIF-1 α for proteasomal degradation, keeping its levels low.

Under hypoxic conditions, PHD activity is inhibited. HIF-1 α stabilizes, translocates to the nucleus, and dimerizes with the constitutive HIF-1 β subunit. This HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the DNA to activate target gene transcription.[\[6\]](#) Small molecules derived from **3-(Trifluoromethyl)benzaldehyde** can be designed to inhibit this pathway.[\[14\]](#)

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